Banamite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acaricide Properties:

"Banamite" is a historical trade name for the synthetic acaricidal compound known as chlorfenapyr. It was primarily used in agricultural settings to control various mite species, particularly the two-spotted spider mite (Tetranychus urticae). Research has investigated its effectiveness and mode of action against these pests.

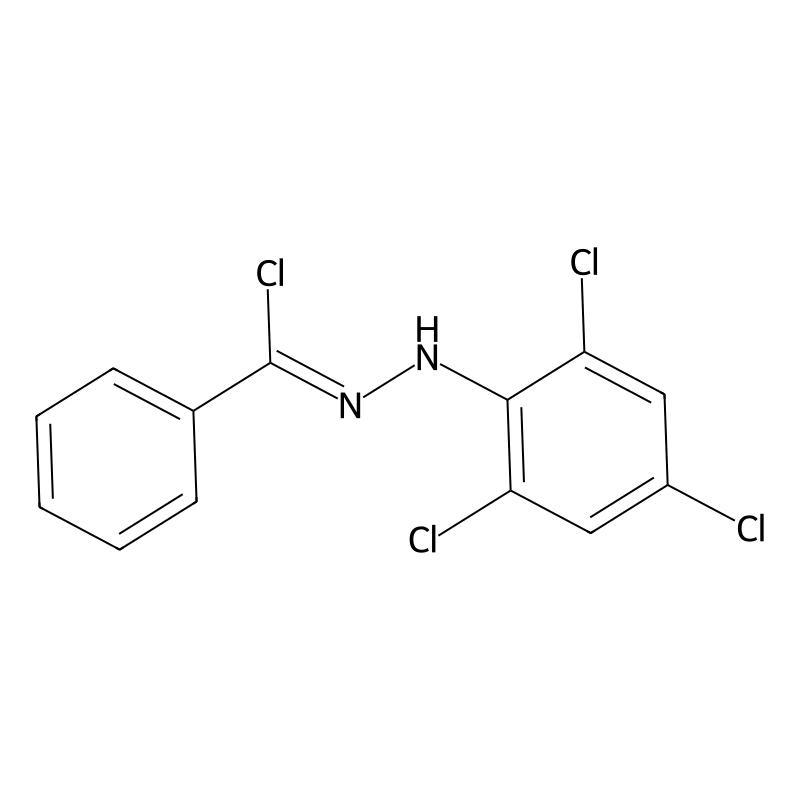

Banamite, chemically known as N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride, is a compound that has garnered attention for its potent biological activities, particularly as an acaricide. It is derived from benzenecarbohydrazonoyl chloride and is characterized by its unique trichlorophenyl group, which contributes to its efficacy against various pests, especially the two-spotted spider mite (Tetranychus urticae) and Texas citrus mite (Euteranychus banksi) .

Banamite exhibits significant biological activity, particularly as an acaricide. Its toxicity to the two-spotted spider mite has been quantified with a lethal concentration (LC50) of 12 parts per million (ppm), indicating a high level of efficacy in pest control . Additionally, it has shown fungicidal and bactericidal properties, making it versatile in agricultural applications. The compound's mechanism of action involves disrupting normal physiological processes in target organisms.

The synthesis of Banamite typically involves the reaction of benzenecarbohydrazonoyl chloride with a suitable chlorinated aromatic compound. The general synthetic pathway can be outlined as follows:

- Starting Materials: Benzenecarbohydrazonoyl chloride and 2,4,6-trichlorophenol.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent unwanted side reactions.

- Product Isolation: After completion of the reaction, the product is purified through recrystallization or chromatography to obtain pure Banamite.

This synthetic route allows for the introduction of the trichlorophenyl group, which is critical for the compound's biological properties.

Banamite is primarily used as an acaricide in agricultural practices to control mite populations that threaten crops. Its effectiveness against specific pests makes it a valuable tool in integrated pest management strategies. Furthermore, due to its biological activity, it has potential applications in developing new pharmaceuticals targeting similar metabolic pathways in other organisms.

Studies on Banamite's interactions reveal its potential to affect various biochemical pathways in target organisms. Notably, it inhibits monoamine oxidase activity in mammals, which suggests that it may have implications beyond pest control . This inhibition could lead to altered metabolic processes in non-target species, raising considerations for environmental safety and non-target organism health.

Banamite shares structural and functional similarities with several other compounds known for their biological activities. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal and fungicidal |

| N-(4-chlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal |

| Benzene-1,2-dicarboxylic acid derivatives | Dicarboxylic Acid | Insecticidal and fungicidal |

Uniqueness of Banamite: What sets Banamite apart from these compounds is its specific trichlorophenyl group, which enhances its potency against certain pests while potentially limiting its activity against others. This selectivity makes it particularly valuable in agricultural settings where targeted pest control is essential.